molecular formula C12H8N6O2S B1329966 Benzene, 1,1'-sulfonylbis[3-azido- CAS No. 75742-13-1

Benzene, 1,1'-sulfonylbis[3-azido-

Katalognummer: B1329966
CAS-Nummer: 75742-13-1
Molekulargewicht: 300.3 g/mol
InChI-Schlüssel: LHCUYYJTVIYFEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Benzene, 1,1'-sulfonylbis[3-azido-' (or BSA) is a highly reactive compound that has been used in a variety of scientific research applications. It is a colorless, volatile liquid that is produced by the reaction of benzene sulfonic acid and 3-azidopropane. BSA has been used in a variety of applications, including synthetic organic chemistry, biochemistry, and drug discovery. BSA has been found to be a useful reagent for the synthesis of a variety of molecules and materials, as well as a catalyst for a variety of biochemical reactions.

Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

In a study by Biesemeier et al. (2014), the azido group's conformation angle with respect to the benzene ring in potassium 4-azidobenzenesulfonate was examined, revealing insights into the crystal structure and coordination of potassium ions with sulfonyl groups. This research contributes to a deeper understanding of the chiral properties within crystal structures (Biesemeier et al., 2014).

Diazotransfer and Azidoacylbenzotriazoles Synthesis

Katritzky et al. (2010) described the use of Benzotriazol-1-yl-sulfonyl azide as a diazotransfer reagent, facilitating the synthesis of various chemical compounds like amides and azido protected peptides. This method is significant for its efficiency in synthesizing a wide range of azides and diazo compounds (Katritzky et al., 2010).

Selective N-alkylation

Sobolov et al. (1998) utilized the benzene sulfonyl group for selective N-alkylation of pyrrolopyrimidines and 5-aminoindoles. This process showcases the benzene sulfonyl group's potential in organic synthesis, particularly for alkylating substrates (Sobolov et al., 1998).

Catalytic Aziridination

Zdilla and Abu‐Omar (2006) explored the mechanism of catalytic aziridination with manganese corrole, using the benzene sulfonyl group. Their research provided insight into the high-valent manganese imido complex and its role in catalytic reactions (Zdilla & Abu‐Omar, 2006).

Sulfonyloxylactonization

Yan et al. (2009) reported an efficient catalytic method for sulfonyloxylactonization of alkenoic acids. This novel approach utilized (Diacetoxyiodo)benzene as a catalyst, highlighting the application of benzene derivatives in organic synthesis (Yan et al., 2009).

Eigenschaften

IUPAC Name

1-azido-3-(3-azidophenyl)sulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N6O2S/c13-17-15-9-3-1-5-11(7-9)21(19,20)12-6-2-4-10(8-12)16-18-14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHCUYYJTVIYFEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)C2=CC=CC(=C2)N=[N+]=[N-])N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3072826
Record name Benzene, 1,1'-sulfonylbis[3-azido-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3072826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75742-13-1
Record name 1,1′-Sulfonylbis[3-azidobenzene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75742-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,1'-sulfonylbis(3-azido-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075742131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,1'-sulfonylbis[3-azido-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzene, 1,1'-sulfonylbis[3-azido-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3072826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-diazidodiphenyl sulphone
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Customer
Q & A

Q1: What makes 3,3'-diazidodiphenyl sulfone suitable for photoresist applications?

A1: 3,3'-Diazidodiphenyl sulfone acts as a photosensitizer when combined with phenolic resins like poly(4-vinylphenol). Upon exposure to deep UV radiation, the azide groups within the compound undergo photodecomposition. [, ] This process alters the solubility of the resist material, making the exposed areas insoluble in alkaline developers. [] This solubility change enables the creation of high-resolution patterns on substrates, which is crucial in microlithography. []

Q2: How does the sensitivity of 3,3'-diazidodiphenyl sulfone-based resists compare to other materials?

A2: Studies show that negative deep UV resists formulated with 3,3'-diazidodiphenyl sulfone and poly(4-vinylphenol) exhibit significantly higher sensitivity compared to traditional poly(methyl methacrylate) (PMMA) resists. [] In fact, these formulations demonstrate sensitivity approximately two orders of magnitude greater than PMMA. [] This increased sensitivity translates to shorter exposure times, making them advantageous for high-throughput lithographic processes.

Q3: Are there any advantages of using 3,3'-diazidodiphenyl sulfone-based resists in terms of etching resistance?

A3: Research indicates that the dry etching resistance of resists based on 3,3'-diazidodiphenyl sulfone and phenolic resins is comparable to that of conventional positive photoresists, also based on phenolic resins. [] This comparable etching resistance suggests that these negative resists can be viable alternatives in fabrication processes requiring good dry etching durability.

  1. Nonogaki, S., et al. (1985). Azide-phenolic resin photoresists for deep UV lithography. Proceedings of SPIE, 539, 189-197.
  2. Tsuda, M. (1982). Recent resist developments in Japan—a review. Journal of Imaging Science, 26(3), 114-118.

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